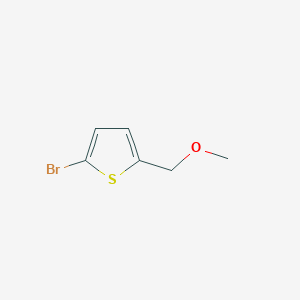

2-Bromo-5-(methoxymethyl)thiophene

説明

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions such as the Suzuki coupling reaction and the autopolymerization reaction . For instance, a new thiophene derivative was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .Molecular Structure Analysis

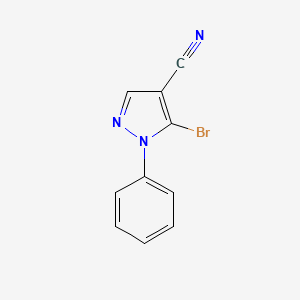

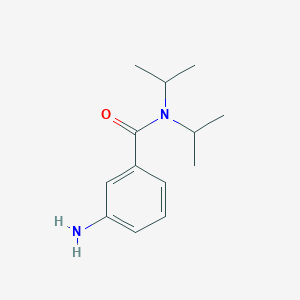

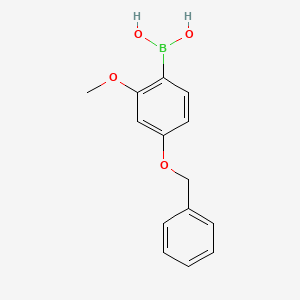

The molecular formula of 2-Bromo-5-(methoxymethyl)thiophene is C6H7BrOS, and its molecular weight is 207.09 g/mol . The InChI code is 1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 .Chemical Reactions Analysis

Thiophene derivatives, including 2-Bromo-5-(methoxymethyl)thiophene, can undergo various chemical reactions. For example, 2-Bromo-5-methylthiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .Physical And Chemical Properties Analysis

2-Bromo-5-(methoxymethyl)thiophene is a liquid at room temperature . Its boiling point is predicted to be 211.6±25.0 °C .科学的研究の応用

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including 2-Bromo-5-(methoxymethyl)thiophene, have been the focus of many scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This application is crucial in industries that deal with metal surfaces, as it helps to prevent the degradation and wear of these surfaces.

Organic Semiconductors

Thiophene-mediated molecules, including 2-Bromo-5-(methoxymethyl)thiophene, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including transistors and diodes.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display applications, including televisions, computer monitors, and mobile phones.

Autopolymerization

2-Bromo-5-(methoxymethyl)thiophene has been studied for its autopolymerization reaction . The study analyzed the products and reaction mechanism of the polymerization reaction of 2-Bromo-5-(methoxymethyl)thiophene .

Electrochemical Reduction

2-Bromo-5-(methoxymethyl)thiophene has been used in the electrochemical reduction of a number of mono- and dihalothiophenes . This process is important in the synthesis of various organic compounds.

Safety and Hazards

The safety information for 2-Bromo-5-(methoxymethyl)thiophene indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do, continue rinsing) .

特性

IUPAC Name |

2-bromo-5-(methoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQQAKKFHNTDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(methoxymethyl)thiophene | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

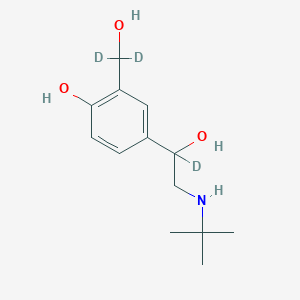

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)

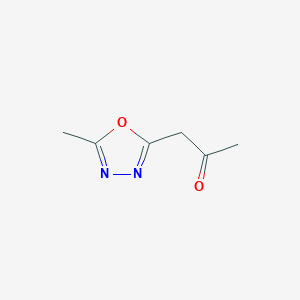

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)